Boiling Point Elevation: 3-Position vs. 2-Position Substitution Increases Distillation Separation Margin
The 3-substituted regioisomer 3-(2-nitroprop-1-enyl)furan exhibits a computed boiling point of 236.7 ± 15.0 °C at 760 mmHg , representing a +7.2 °C elevation over the corresponding 2-substituted isomer 2-(2-nitropropenyl)furan, which displays a boiling point of 229.5 ± 15.0 °C at 760 mmHg . This boiling point difference, while modest, is analytically meaningful and reflects the altered intermolecular interactions arising from the different substitution position on the furan nucleus.
| Evidence Dimension | Normal boiling point (Tb) at atmospheric pressure |
|---|---|
| Target Compound Data | 236.7 ± 15.0 °C at 760 mmHg (computed/predicted) |
| Comparator Or Baseline | 2-(2-Nitropropenyl)furan (CAS 33322-20-2): 229.5 ± 15.0 °C at 760 mmHg (computed/predicted) |
| Quantified Difference | ΔTb = +7.2 °C (3-substituted higher) |
| Conditions | Predicted/computed values at 760 mmHg; data from ChemSpider and ChemSrc databases |
Why This Matters
The 7.2 °C boiling point difference provides a practical separation window enabling fractionation-based purification strategies that are unavailable when the two regioisomers are more closely matched in volatility, directly informing procurement decisions where isomeric purity is critical.
